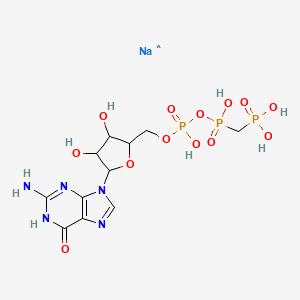

beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: is a non-hydrolyzable analog of guanosine triphosphate (GTP). This compound is widely used in biochemical research due to its ability to mimic GTP while being resistant to hydrolysis. It is particularly useful in studies involving GTP-binding proteins and GTPase activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt involves the chemical modification of guanosine triphosphateThis modification is achieved through a series of chemical reactions involving phosphorylating agents and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: : Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt primarily undergoes reactions typical of nucleotides, such as binding to proteins and participating in enzymatic processes. It does not undergo hydrolysis due to the presence of the methylene group, making it stable under conditions where GTP would normally be hydrolyzed .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include various enzymes like GTPases, which facilitate the binding and study of the compound. The conditions typically involve aqueous solutions at physiological pH and temperature .

Major Products: : The major products formed from reactions involving beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt are usually complexes with proteins or other biomolecules. These complexes are studied to understand the role of GTP-binding proteins in cellular processes .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Enzyme Studies

GMPPCP serves as a non-hydrolyzable GTP analog, allowing researchers to study GTP-binding proteins and their interactions without the complication of nucleotide hydrolysis. It is widely used in enzyme kinetics studies where understanding the binding and catalytic mechanisms of GTPases is crucial. By competing with natural GTP for binding sites, GMPPCP aids in elucidating the roles of specific amino acids in protein interactions .

Structural Biology

GMPPCP has been employed in structural studies, particularly in cryo-electron microscopy (cryo-EM) to analyze complexes involving dynamin and other GTP-binding proteins. Its ability to stabilize protein conformations allows researchers to capture snapshots of molecular processes like vesicle trafficking and cytoskeletal dynamics .

Cellular Signaling

G-Protein Modulation

GMPPCP's role in modulating G proteins is significant for understanding signal transduction pathways. By locking G proteins in their active state, GMPPCP facilitates the study of downstream signaling events, which are critical for cellular responses to external stimuli . This application has implications in research related to diseases where GTPase dysfunctions are involved, providing insights into potential therapeutic targets.

Gene Expression Regulation

The compound influences gene expression through its effects on cellular signaling pathways. By activating GTPases, GMPPCP can lead to changes in cell proliferation, differentiation, and migration, which are essential processes in development and disease progression .

Medical Research

Therapeutic Insights

Research utilizing GMPPCP has contributed to understanding diseases associated with GTPase dysfunctions, such as certain cancers and neurodegenerative disorders. By studying how GMPPCP interacts with various proteins involved in these pathways, scientists can identify new therapeutic strategies and drug targets .

Industrial Applications

Biochemical Assays Development

GMPPCP is also used in the development of biochemical assays that require stable nucleotide analogs. Its properties make it suitable for diagnostic tools that assess cellular functions related to GTP-binding proteins .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Biochemical Research | Enzyme Studies | Used as a substrate or inhibitor for studying enzyme kinetics and interactions |

| Structural Biology | Cryo-EM Studies | Stabilizes protein complexes for structural analysis |

| Cellular Signaling | G-Protein Modulation | Locks G proteins in active states for studying signaling pathways |

| Medical Research | Disease Mechanisms | Investigates roles of GTPases in diseases for potential therapeutic targets |

| Industrial Applications | Biochemical Assays Development | Used in developing assays requiring stable nucleotide analogs |

Case Studies

- Cryo-EM Analysis of Dynamin Complexes : A study utilized GMPPCP to stabilize dynamin complexes during cryo-electron microscopy, revealing insights into its role in vesicle scission during endocytosis .

- G-Protein Activation Studies : Research demonstrated that GMPPCP effectively competes with natural GTP for binding to G-proteins, allowing for detailed mapping of interaction sites critical for signal transduction .

- Investigating GTPase Dysfunction : Studies focusing on neurodegenerative diseases have leveraged GMPPCP to understand how alterations in GTPase activity contribute to disease pathology, providing avenues for therapeutic intervention .

Wirkmechanismus

The mechanism of action of beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt involves its binding to GTP-binding proteins and enzymes. The methylene group between the beta and gamma phosphates prevents hydrolysis, allowing the compound to remain bound to the protein or enzyme for extended periods. This stability enables detailed studies of GTPase activities and the role of GTP in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Guanosine 5/'-diphosphate sodium salt: Another nucleotide analog used in similar studies but lacks the methylene group, making it susceptible to hydrolysis.

Adenosine 5/'-triphosphate sodium salt: A similar compound used to study ATP-binding proteins and enzymes.

Guanosine 5/'- [beta,gamma-imido]triphosphate trisodium salt hydrate: Another non-hydrolyzable analog of GTP used in biochemical research.

Uniqueness: : Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is unique due to its non-hydrolyzable nature, which allows for prolonged studies of GTP-binding proteins without the interference of hydrolysis. This stability makes it a valuable tool in biochemical and molecular biology research .

Biologische Aktivität

β,γ-Methyleneguanosine 5'-triphosphate sodium salt (commonly referred to as GMPPCP or GppCp) is a non-hydrolyzable analog of guanosine triphosphate (GTP). It plays a critical role in various biological processes, particularly in cell signaling and protein synthesis. This article explores the biological activity of GMPPCP, highlighting its applications, mechanisms of action, and research findings.

- Molecular Formula : C₁₁H₁₈N₅O₁₃P₃

- Molecular Weight : 654.35 g/mol

- Purity : ≥ 95% (HPLC)

- Appearance : Colorless to slightly yellow solution

GMPPCP mimics GTP and is utilized in various biochemical assays to study GTP-binding proteins and their functions. It is particularly effective in stabilizing the active conformation of GTPases, which are crucial for intracellular signaling pathways.

Key Functions:

- GTP Activation : GMPPCP can activate GTP-binding proteins, facilitating signal transduction.

- Inhibition of GTP Hydrolysis : As a non-hydrolyzable analog, it prevents the hydrolysis of GTP, allowing researchers to study GTPase activity without the complication of nucleotide turnover.

Applications in Research

GMPPCP has been employed in numerous studies to elucidate the roles of GTPases in various cellular processes:

- Dynamin Functionality : GMPPCP has been used to complex with dynamin in cryo-electron microscopy studies. Dynamin is essential for membrane fission during endocytosis, and GMPPCP helps visualize its structural dynamics under conditions that mimic cellular environments .

- Cell Signaling Studies : It is utilized to modulate G proteins involved in signaling pathways, including those related to cell proliferation and differentiation. For example, studies have shown that GMPPCP can influence the activity of small GTPases like Ras, which are pivotal in oncogenic signaling .

- Protein Synthesis : GMPPCP's role extends to protein synthesis mechanisms where it aids in stabilizing the interactions between ribosomes and elongation factors during translation .

Case Study 1: Dynamin-Mediated Membrane Fission

A study demonstrated that the presence of GMPPCP significantly enhances the understanding of dynamin's role in membrane fission. By using GMPPCP, researchers could observe how dynamin interacts with lipid membranes without the confounding effects of GTP hydrolysis. The results indicated that dynamin's activity is critically dependent on its GTPase cycle, which was effectively inhibited by GMPPCP .

Case Study 2: Neuroblastoma Cell Differentiation

Research involving SH-SY5Y neuroblastoma cells showed that extracellular guanosine and GTP derivatives like GMPPCP promote differentiation markers while inducing S-phase cell-cycle arrest. This highlights the compound's potential therapeutic implications in neurodegenerative diseases where cell differentiation is crucial .

Comparative Analysis

The following table summarizes key differences between GMPPCP and other related nucleotides:

| Compound | Hydrolyzable | Main Application | Key Findings |

|---|---|---|---|

| Guanosine Triphosphate (GTP) | Yes | Cellular signaling | Active form for signal transduction |

| β,γ-Methyleneguanosine 5'-triphosphate (GMPPCP) | No | Stabilization of GTP-binding proteins | Prevents hydrolysis; useful for structural studies |

| Guanosine 5'-[β,γ-imido]triphosphate | No | Inhibition studies | Effective for studying enzyme kinetics |

Eigenschaften

InChI |

InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCIJVWLZVQKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5NaO13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585221 |

Source

|

| Record name | PUBCHEM_16219647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10470-57-2 |

Source

|

| Record name | PUBCHEM_16219647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.